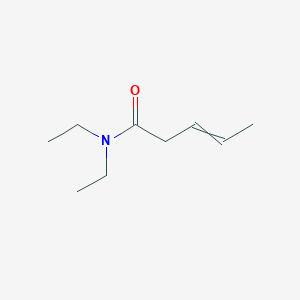

N,N-diethylpent-3-enamide

Description

Structure

3D Structure

Properties

CAS No. |

75162-96-8 |

|---|---|

Molecular Formula |

C9H17NO |

Molecular Weight |

155.24 g/mol |

IUPAC Name |

N,N-diethylpent-3-enamide |

InChI |

InChI=1S/C9H17NO/c1-4-7-8-9(11)10(5-2)6-3/h4,7H,5-6,8H2,1-3H3 |

InChI Key |

NFQJBRFKIQZUAT-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(=O)CC=CC |

Origin of Product |

United States |

Chemical Transformations and Reactivity of N,n Diethylpent 3 Enamide Analogues

Nucleophilic Reactivity of the Enamide Moiety

While less nucleophilic than their enamine counterparts, enamides bearing a hydrogen atom on the nitrogen are stable, readily handled, and can act as effective nucleophiles towards reactive electrophiles, particularly when activated by a Lewis acid catalyst. This reactivity is central to their utility in forming new carbon-carbon and carbon-nitrogen bonds.

In the presence of a suitable Lewis acid catalyst, enamides and their analogues, such as enecarbamates, undergo nucleophilic addition to various electrophiles including aldehydes, glyoxylates, and N-acylimino esters. The Lewis acid coordinates to the electrophile, enhancing its reactivity and facilitating the attack by the enamide's β-carbon.

A key feature of these reactions is the role of the N-H proton. Enamides with a hydrogen on the nitrogen atom are reactive, whereas those without this hydrogen typically fail to react. This is because a rapid intramolecular proton transfer from the nitrogen to the intermediate formed after the initial addition step is crucial for catalyst turnover. This proton transfer mechanism prevents the catalyst from being trapped by the product, leading to efficient catalytic cycles. This process is distinct from reactions involving silicon enolates, where the catalyst can be sequestered, leading to lower turnover frequencies. The initial products of these additions are N-protected imines, which are versatile intermediates that can be readily hydrolyzed to ketones or reduced to N-protected amines.

Cooperative catalysis, combining a Lewis acid like titanium(IV) with an N-heterocyclic carbene (NHC), has also been developed to mediate reactions such as the annulation of enals with chalcone (B49325) derivatives, showcasing the broad utility of Lewis acid activation in enamide chemistry. nih.gov

A significant advantage of enamide nucleophilic additions is their high degree of stereospecificity. The geometry of the enamide double bond directly dictates the stereochemical outcome of the product. It has been demonstrated that in aldol-type reactions with aldehydes, (E)-enecarbamates yield anti products, while (Z)-enecarbamates afford syn products, both with high diastereoselectivity (>97:3). acs.orgresearchgate.net

This stereospecificity is rationalized by a concerted, aza-ene-type reaction mechanism that proceeds through a well-ordered, hydrogen-involved, cyclic six-membered ring transition state. acs.orgresearchgate.net The predefined geometry of the enamide forces the substituents into specific orientations within this transition state, directly translating the double bond geometry into the stereochemistry of the newly formed chiral centers. This predictable control over stereochemistry is a powerful tool in asymmetric synthesis.

| Enamide Isomer | Product Diastereomer | Diastereoselectivity | Proposed Mechanism |

| (E)-Enecarbamate | anti | >97:3 | Concerted, cyclic transition state |

| (Z)-Enecarbamate | syn | >97:3 | Concerted, cyclic transition state |

Cycloaddition Reactions of Enamides and Dienamides

The double bond of the enamide moiety and the extended π-systems of dienamides can readily participate in various cycloaddition reactions. These transformations are powerful methods for the rapid construction of cyclic and heterocyclic frameworks.

Enamides tethered to an olefin can undergo intramolecular cycloadditions to assemble complex nitrogen heterocycles with high stereoselectivity. A notable example involves a tandem reaction sequence initiated by a [2+2] cycloaddition between an enamide and benzyne. This is followed by a pericyclic ring-opening and a subsequent intramolecular N-tethered [4+2] cycloaddition. bohrium.com

In this process, enamides tethered to a cis-olefin yield cycloadducts as a single isomer with all-cis relative stereochemistry at the newly formed stereocenters. bohrium.com The preservation of the olefin geometry in the product underscores the concerted nature of the [4+2] cycloaddition step. This type of tandem reaction highlights the utility of enamides in rapidly building molecular complexity from relatively simple precursors. bohrium.com

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for forming six-membered rings. organic-chemistry.org Enamide derivatives can participate as either the diene or dienophile component, depending on their structure and substitution pattern.

Dienamides, which possess a 1-amido-1,3-diene system, can react with dienophiles like quinones to produce tetrahydronaphthoquinones and tetrahydroanthraquinones. digitellinc.com These reactions often proceed with high regioselectivity and stereospecificity. For instance, reactions with benzoquinone can give products with an endo stereospecificity. digitellinc.com

Enamides can also act as the dienophile component. In inverse electron-demand Diels-Alder reactions, the electron-rich enamide reacts with an electron-poor diene, such as 1,2-diaza-1,3-dienes generated in situ. This strategy has been successfully used to synthesize a range of fused polycyclic tetrahydropyridazines in excellent yields and with high diastereoselectivity. nih.gov The concerted nature of the cycloaddition is believed to be responsible for the observed high selectivity. nih.gov

| Reaction Type | Enamide/Dienamide Role | Dienophile/Diene Partner | Product Type |

| Normal Demand | Dienamide (Diene) | Quinones | Tetrahydroanthraquinones |

| Inverse Demand | Enamide (Dienophile) | 1,2-Diaza-1,3-dienes | Fused Tetrahydropyridazines |

| Tandem Reaction | Enamide | Benzyne / Intramolecular Olefin | Fused Nitrogen Heterocycles |

Halofunctionalization and Subsequent Derivatization

Halofunctionalization is a powerful transformation where an alkene is attacked by an electrophilic halogen, and the resulting intermediate is trapped by an intramolecular or intermolecular nucleophile. In enamide analogues, this reaction class provides a route to halogenated intermediates that can be further elaborated.

A primary application is the synthesis of β-halo-enamides. Methodologies have been developed for the stereoselective synthesis of both E- and Z-β-halo-enamides, which are valuable synthetic building blocks. acs.org For example, β,β-dihalo-olefination of N-formylimides can produce dihalo-enamide intermediates, which can then undergo selective dehalogenation to yield the desired geometrically defined β-halo-enamide. acs.org Another modern approach involves the electrochemical bromination of enamides using sodium bromide, which allows for the direct and stereoselective formation of a C(sp²)–Br bond under mild conditions. bohrium.com

Once formed, these halo-enamides are precursors for further derivatization. For instance, β-halo-enamides can undergo base-promoted cyclization to form oxazoles. acs.orgacs.org Furthermore, the electrophilic addition of iodine to N-alkenyl amides or carbamates can initiate an iodocyclization cascade. Depending on the reaction conditions and the substrate structure, this can lead to the formation of various nitrogen and oxygen-containing heterocycles, such as iodinated pyrrolidines or oxazolidinones. nih.govnih.gov This process takes advantage of the amide's nitrogen or oxygen atom acting as the intramolecular nucleophile to trap the iodonium (B1229267) intermediate. nih.gov

| Starting Material | Reagents | Product | Key Transformation |

| N-formylimide | Dihalo-olefination reagents, then reduction | E- or Z-β-halo-enamide | Stereoselective Halogenation/Reduction |

| Enamide | NaBr, electrolysis | β-bromo-enamide | Electrochemical Bromination |

| β-halo-enamide | Base | Oxazole | Intramolecular Cyclization |

| N-alkenyl amide | I₂, Base | Iodinated N-heterocycle | Iodocyclization |

Synthesis and Reactivity of β-Halo-enamides

The synthesis of geometrically defined β-halo-enamides represents a significant challenge, yet their successful preparation provides a powerful platform for further functionalization. A novel, protecting-group-free approach has been developed for the stereoselective synthesis of these compounds starting from N-formylimides.

This methodology hinges on the ability of N-formylimides to undergo olefination reactions efficiently. The process begins with a β,β-dihalo-olefination of an N-formyl-imide, which proceeds in high yield. For instance, treatment of an N-formyl-imide with triphenylphosphine (B44618) (PPh₃), carbon tetrabromide (CBr₄), and zinc dust (Zn) leads to the formation of a β,β-dibromo-enamide. This intermediate is then selectively reduced to furnish the desired Z-β-bromo-enamide with complete diastereoselectivity. The use of tributyltin hydride (Bu₃SnH) and a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), is crucial for this highly selective transformation. This stereocontrolled approach provides access to the elusive Z-isomers, which are valuable for subsequent cross-coupling reactions.

The reactivity of β-halo-enamides stems from the presence of the halogen atom, which can be readily substituted through transition-metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings. This allows for the introduction of a wide variety of substituents at the β-position, making these compounds versatile building blocks in organic synthesis.

Table 1: Stereoselective Synthesis of a Z-β-Bromo-enamide

| Step | Reactants and Conditions | Product | Yield | Stereoselectivity |

| 1. Dihalo-olefination | N-formyl-imide, PPh₃, CBr₄, Zn, CH₂Cl₂ | β,β-dibromo-enamide | High | N/A |

| 2. Selective Reduction | β,β-dibromo-enamide, Bu₃SnH, Pd(PPh₃)₄, THF | Z-β-bromo-enamide | Excellent | Complete (>98% Z) |

Post-Functionalization of β-Iodanyl Enamides (e.g., Pyridine (B92270)/Pyrimidine (B1678525) Synthesis)

β-Iodanyl enamides, as a class of β-halo-enamides, are particularly valuable intermediates due to the high reactivity of the carbon-iodine bond in cross-coupling reactions. While direct, documented syntheses of pyridines or pyrimidines starting specifically from β-iodanyl enamides are not extensively reported, their synthetic potential can be inferred from established organometallic methodologies. These compounds are ideal precursors for constructing highly substituted heterocyclic systems.

A plausible synthetic route towards functionalized pyridines involves a palladium- or copper-catalyzed cross-coupling reaction, such as a Suzuki, Stille, or Sonogashira coupling. For example, a β-iodanyl enamide could be coupled with a suitable organoboron reagent (in a Suzuki coupling) or a terminal alkyne (in a Sonogashira coupling) to introduce key fragments. A subsequent intramolecular cyclization or a [4+2] cycloaddition reaction with another component could then form the pyridine ring. The enamide nitrogen and the installed functionalities would guide the regiochemistry of the cyclization, allowing for the controlled synthesis of polysubstituted pyridines.

This strategy leverages the β-iodanyl enamide as a linchpin, enabling the convergent assembly of complex heterocyclic structures that are prevalent in pharmaceuticals and natural products.

Hydrogenation and Reductive Transformations

The reduction of the enamide double bond is a fundamental transformation, providing access to chiral amines and other valuable saturated N-acyl compounds. Both asymmetric hydrogenation and reductive hydroarylation have been explored to functionalize the enamide scaffold.

The asymmetric hydrogenation of prochiral enamides is a powerful method for producing enantiomerically enriched amines, which are critical components of many pharmaceutical agents. nih.gov This transformation is typically achieved using chiral transition-metal catalysts. nih.gov

Recent advancements have identified cobalt-based catalysts as effective and more sustainable alternatives to precious metals like rhodium and iridium. For example, a catalyst prepared from cobalt(II) chloride and a chiral bisphosphine ligand, such as (R,R)-Ph-BPE, has demonstrated high activity and enantioselectivity in the hydrogenation of various enamide substrates. The reaction is often performed in protic media like methanol (B129727), where the catalyst precursor undergoes activation via single-electron reduction promoted by zinc powder. These cobalt systems can achieve excellent conversions and enantiomeric excesses (ee), making them suitable for large-scale synthesis.

Table 2: Cobalt-Catalyzed Asymmetric Hydrogenation of Prochiral Enamides

| Enamide Substrate | Catalyst System | H₂ Pressure (atm) | Conversion (%) | Enantiomeric Excess (ee, %) |

| N-(1-phenylvinyl)acetamide | (R,R)-Ph-BPE / CoCl₂ / Zn | 4 | >99 | 96 |

| Methyl 2-acetamidoacrylate | (R,R)-Ph-BPE / CoCl₂ / Zn | 4 | >99 | 98 |

| N-(1-(4-methoxyphenyl)vinyl)acetamide | (R,R)-Ph-BPE / CoCl₂ / Zn | 4 | >99 | 95 |

Reductive hydroarylation is a powerful C-C bond-forming reaction that simultaneously installs an aryl group and a hydrogen atom across the double bond of an enamide. This transformation provides direct access to α-arylated amine derivatives. A notable variant is the palladium-catalyzed reductive Heck reaction.

In this process, an aryl halide undergoes oxidative addition to a palladium(0) catalyst. The resulting arylpalladium(II) complex then coordinates to the enamide double bond, followed by migratory insertion to form a C-C bond. Instead of the typical β-hydride elimination seen in the standard Heck reaction, a hydride source (such as a hydrosilane or formic acid) intercepts the alkylpalladium intermediate, leading to reductive elimination that furnishes the hydroarylated product and regenerates the Pd(0) catalyst. This method avoids the formation of an alkene byproduct and offers a direct route to valuable alkylarene structures under relatively mild conditions.

E/Z Isomerization Studies

The geometric configuration of the double bond in enamides is crucial for their reactivity and for the stereochemistry of subsequent transformations. While many synthetic methods yield a mixture of E and Z isomers or favor the more stable E isomer, specific catalysts have been developed to promote isomerization towards the less stable Z isomer.

Transition metal catalysts, particularly those based on ruthenium, have been shown to effectively catalyze the isomerization of allylic amides to geometrically defined enamides. For instance, the complex Cp*Ru(MeCN)₃PF₆ can isomerize a broad range of N-allyl amides to the corresponding Z-enamides with exceptional geometric selectivity. The reaction proceeds through a mechanism involving the formation of a metal-hydride species that facilitates the migration of the double bond. The selectivity for the Z isomer is often high, providing a reliable method for accessing these synthetically challenging compounds. This atom-economic approach is valuable as it starts from readily available allylic amides and allows for the synthesis of di-, tri-, and even tetrasubstituted Z-enamides.

Mechanistic Investigations of N,n Diethylpent 3 Enamide Reactions

Elucidation of Catalyst Resting States and Intermediates (e.g., Cobalt-Enamide Complexes)

In catalytic reactions involving enamides, the identification of catalyst resting states and key intermediates is crucial for understanding the reaction mechanism and optimizing reaction conditions. For instance, in the cobalt-catalyzed asymmetric hydrogenation of enamides, in-situ monitoring through UV-visible and freeze-quench electron paramagnetic resonance (EPR) spectroscopies has revealed that cobalt-enamide complexes are the catalyst resting state. X-ray diffraction studies of these complexes have further elucidated their specific diastereomeric forms. This understanding of the catalyst's state during the reaction provides valuable insights into the catalytic cycle.

Kinetic Studies and Rate Law Determinations in Catalytic Cycles

Kinetic studies are fundamental to elucidating the step-by-step mechanism of a catalytic reaction. By systematically varying the concentrations of reactants and catalysts and monitoring the reaction rate, a rate law can be determined. This mathematical expression provides evidence for the species involved in the rate-determining step of the reaction. For example, in the hydroarylation of enamides, extensive kinetic studies have been instrumental in revealing the complex role of the solvent and the formation of intermediates that act as reservoirs for key cationic species.

Mechanistic Pathways of Alkyne Difunctionalization

The difunctionalization of alkynes is a powerful synthetic tool, and enamides can participate in these reactions through various mechanistic pathways. The specific pathway often depends on the catalyst, solvent, and the nature of the substituents on both the alkyne and the enamide.

Reactions of alkynes, particularly under acidic or electrophilic conditions, are known to proceed through high-energy intermediates such as vinyl cations. These species are highly reactive and can be trapped by nucleophiles. In the context of reactions involving enamides, the nitrogen atom can also play a crucial role, potentially leading to the formation of nitrilium ion intermediates. These intermediates are implicated in a variety of synthetic transformations.

Water can play a multifaceted role in the reactions of alkynes. It can act as a nucleophile, adding across the triple bond to form enol intermediates, which then tautomerize to the more stable ketone. In the context of alkyne difunctionalization involving enamides, water could potentially hydrolyze intermediates or participate in the catalytic cycle, influencing the final product distribution. The precise role of water would be highly dependent on the specific reaction conditions.

Influence of Intramolecular Hydrogen Bonding on Stereoselectivity

Intramolecular hydrogen bonding can be a powerful tool for controlling the stereochemical outcome of a reaction. In the synthesis of enamides, the presence of a hydrogen bond donor on the amide nitrogen can direct the approach of reagents, leading to the preferential formation of one stereoisomer over another. This non-covalent interaction can stabilize a particular transition state, thereby lowering its energy and favoring a specific reaction pathway. This principle is a cornerstone of stereoselective synthesis.

Role of Solvents and Additives in Reaction Mechanisms (e.g., Hexafluoroisopropanol as Iminium Reservoir)

The choice of solvent and the presence of additives can have a profound impact on the mechanism of a reaction. Hexafluoroisopropanol (HFIP) is a solvent known for its ability to stabilize cationic intermediates through its high polarity and strong hydrogen-bonding capabilities, while being a poor nucleophile itself. In the context of enamide reactions, mechanistic studies have shown that HFIP can play a more active role than just being an inert medium. Following the initial protonation of an enamide, an iminium intermediate is formed. HFIP can react with this intermediate to form a hexafluoroisopropyl ether adduct. This adduct serves as a reservoir for the highly reactive iminium ion, slowly releasing it back into the reaction mixture. This "iminium reservoir" effect helps to prevent undesired side reactions, such as oligomerization of the enamide, by maintaining a low concentration of the reactive intermediate.

Applications of N,n Diethylpent 3 Enamide and Enamide Derivatives in Complex Molecule Synthesis

Enamides as Key Building Blocks for Nitrogen-Containing Molecules

Enamides are recognized as distinctive and versatile synthons for the construction of a wide array of nitrogen-containing molecules. nih.govbeilstein-journals.org Their utility arises from their amphiphilic nature; the enamine-like nucleophilicity of the β-carbon and the ability to generate electrophilic iminium ion intermediates upon protonation or reaction with an electrophile. nih.gov This dual reactivity allows for their strategic incorporation into various cyclization and annulation reactions to efficiently assemble complex N-heterocyclic frameworks, which are core structures in many natural alkaloids. nih.govbeilstein-journals.org

The development of new synthetic methods has expanded the utility of enamides. For instance, a direct one-step N-dehydrogenation of amides to enamides has been reported, a process that avoids the need for prefunctionalized substrates and showcases the privileged position of enamides as unique building blocks. acs.orgnih.govchemistryviews.org This method employs an unusual combination of lithium hexamethyldisilazide (LiHMDS) and triflic anhydride, which act as both an electrophilic activator and an oxidant. nih.govchemistryviews.org Such advancements make enamides more accessible, further promoting their use in the synthesis of nitrogen-containing compounds, including modifications of drug derivatives. acs.orgchemistryviews.org Moreover, ynamides can serve as precursors to highly reactive ketenimines, which are versatile intermediates for generating diverse nitrogen-containing scaffolds through various transformations like cycloadditions and rearrangements. nih.gov This highlights the broad potential of enamide-related structures as foundational components in synthetic chemistry.

Strategic Intermediates in Natural Product Total Synthesis

The enamide moiety is a common feature in many natural products with significant biological activities, including anti-parasitic and anti-cancer properties. gla.ac.uk Consequently, enamide derivatives have become crucial strategic intermediates in the total synthesis of these complex molecules. nih.govnih.gov Their ability to participate in a variety of cyclization reactions—such as enamide–alkyne cycloisomerization, [n + m] cycloadditions, and polycyclization cascades—provides efficient pathways to construct the core structures of natural alkaloids. nih.govbeilstein-journals.org The development of stereoselective methods to synthesize enamides, particularly the thermodynamically less stable (Z)-isomers, has been a key focus, as the geometry of the enamide double bond is often critical to the biological function of the parent natural product. gla.ac.uk

The strategic importance of enamides is well-illustrated in the total synthesis of several natural products. Methodologies have been developed for the stereoselective synthesis of β-halo-enamides, which serve as versatile precursors. gla.ac.uk Through subsequent palladium-mediated cross-coupling reactions, these intermediates can be converted into more complex structures, enabling the total syntheses of simple enamide-containing natural products like Lansiumamide A, Lansiumamide B, and Alatamide. gla.ac.ukgla.ac.uk

The Lansiumamides, in particular, have attracted considerable synthetic attention. researchgate.net One convergent and practical approach to Lansiumamide B was completed in just four steps from commercially available materials, with a copper-catalyzed Buchwald coupling being a key step to form the enamide moiety with excellent stereocontrol. researchgate.net The synthesis of the more complex Crocacin family of natural products, which possess antifungal and cytotoxic properties, has also been explored using enamide-based strategies. gla.ac.ukgla.ac.uk These syntheses often focus on a key intermediate, such as (+)-crocacin C, which can then be elaborated to other members of the family, demonstrating the power of enamide chemistry in accessing structurally diverse and biologically relevant molecules. gla.ac.uk

Table 1: Examples of Natural Products Synthesized Using Enamide Intermediates

| Natural Product | Key Synthetic Strategy | Precursor/Intermediate | Reference(s) |

|---|---|---|---|

| Lansiumamide A/B | Pd-mediated cross-coupling; Cu-catalyzed Buchwald coupling | β-halo-enamides | gla.ac.uk, researchgate.net, gla.ac.uk |

| Alatamide | Dihalo-olefination of N-formylimides | β-halo-enamides | gla.ac.uk, researchgate.net |

| Crocacin C/D | Enamide formation from β-halo-enamides | (+)-crocacin C as common precursor | gla.ac.uk, gla.ac.uk |

Convergent synthesis, where different fragments of a target molecule are prepared separately and then joined together, is a highly efficient strategy for assembling complex structures. Enamides play a crucial role in such approaches. For example, the total syntheses of Lansiumamides A and B have been achieved using a convergent strategy where a key styryl Grignard reagent is added to a vinyl isocyanate to construct the enamide backbone. researchgate.net This method is flexible and allows for the generation of various analogs that might be inaccessible through linear routes. researchgate.net

Similarly, the modular nature of enamide synthesis allows for divergent total syntheses. A notable example is the application of a [2 + 3] annulation of enamides in the synthesis of Cephalotaxus alkaloids. nih.gov This strategy enables the disassembly of the target molecules into segments of comparable size, which are then combined in a modular fashion, showcasing the versatility of enamide cyclizations in sophisticated synthetic planning. nih.gov These approaches underscore how enamide intermediates facilitate efficient and flexible routes to entire families of complex natural products.

Precursors for Heterocyclic Compound Synthesis (e.g., Oxazoles, Pyridines, Pyrimidines)

Enamide derivatives are highly valuable precursors for the synthesis of a wide range of heterocyclic compounds, which are core components of many pharmaceuticals and biologically active molecules. clockss.orgrsc.org

A prominent application is the synthesis of oxazoles . A metal-free method has been developed for the intramolecular oxidative cyclization of enamides to form functionalized oxazoles using phenyliodine diacetate (PIDA). organic-chemistry.orgacs.orgnih.gov This reaction proceeds in moderate to good yields, has a broad substrate scope, and avoids the use of heavy metals, making it an environmentally benign alternative to traditional methods. acs.orgacs.orgfigshare.com The methodology has been successfully applied to the synthesis of Oxaprozin, a non-steroidal anti-inflammatory drug. organic-chemistry.org

Enamides are also employed in the synthesis of pyridines . Although traditional pyridine (B92270) syntheses often involve the condensation of amines with carbonyl compounds, modern methods utilize enamide-related structures for more controlled and selective preparations. nih.gov For instance, a triflic anhydride-mediated synthesis from N-vinyl amides provides a convenient route to highly substituted pyridines. nih.gov Another approach involves a copper-catalyzed tandem cyclization of N-acyl enamides with electron-deficient alkynes to produce 3-alkynyl-substituted pyridines. dntb.gov.ua

Furthermore, enamides are key intermediates in the synthesis of pyrimidines . One novel and efficient method involves the samarium chloride-catalyzed cyclization of β-formyl enamides with urea (B33335) under microwave irradiation. researchgate.netorganic-chemistry.org Another strategy involves the activation of N-vinyl amides with triflic anhydride, followed by nitrile addition and cycloisomerization to yield pyrimidine (B1678525) derivatives. organic-chemistry.org These methods demonstrate the versatility of enamides in constructing six-membered aromatic heterocycles. mdpi.comresearchgate.net

Table 2: Heterocyclic Synthesis from Enamide Precursors

| Heterocycle | Synthetic Method | Key Reagents | Reference(s) |

|---|---|---|---|

| Oxazoles | Intramolecular Oxidative Cyclization | Phenyliodine diacetate (PIDA) | organic-chemistry.org, acs.org, acs.org |

| Pyridines | Tandem Cyclization | Copper catalyst, electron-deficient alkynes | dntb.gov.ua |

| Pyrimidines | Catalyzed Cyclization | Samarium chloride, urea, microwave irradiation | researchgate.net, organic-chemistry.org |

| Pyrimidines | Activation and Cycloisomerization | Triflic anhydride, nitriles | organic-chemistry.org |

Utility in Advanced Pharmaceutical and Agrochemical Intermediates Synthesis

The versatility of enamides as synthetic building blocks extends directly to their utility in producing advanced intermediates for the pharmaceutical and agrochemical industries. gla.ac.ukorganic-chemistry.org The heterocyclic scaffolds derived from enamides, such as oxazoles, pyridines, and pyrimidines, are ubiquitous in drug candidates and agrochemicals. organic-chemistry.org The ability to construct these rings with a high degree of functionalization and stereocontrol is crucial for developing new active ingredients.

For example, the synthesis of the non-steroidal anti-inflammatory drug Oxaprozin via an enamide cyclization highlights a practical pharmaceutical application. organic-chemistry.org Furthermore, the enamide functional group itself is a vital component in molecules with potent biological activity, including anti-cancer and anti-parasitic properties. gla.ac.uk The development of scalable and efficient routes to enamides is therefore of significant interest. A robust method for converting ketones to enamides via their oximes has been developed and successfully scaled up to produce over 75 kg of an enamide intermediate for a drug candidate, demonstrating the industrial relevance of this chemistry. organic-chemistry.org The resulting enamides can serve as precursors to enantiopure amines through asymmetric hydrogenation, a key transformation in pharmaceutical synthesis. organic-chemistry.org The functionalized piperidines, which can be accessed from enamide chemistry, are also highly sought-after structures in the synthesis of pharmaceuticals and agrochemicals. researchgate.net

Advanced Characterization and Analytical Methodologies for N,n Diethylpent 3 Enamide Structures

Chromatographic Analysis

Gel Permeation Chromatography (GPC) for Molecular Weight Determination

Gel Permeation Chromatography (GPC), a subset of Size Exclusion Chromatography (SEC), is a powerful analytical technique used to determine the molecular weight distribution of polymers. In the context of N,N-diethylpent-3-enamide, GPC would not be used to analyze the monomer itself, but rather a polymer synthesized from it (i.e., poly(this compound)). This analysis provides crucial information about the average molecular weights (Mn, Mw) and the polydispersity index (PDI), which reflects the breadth of the molecular weight distribution.

A hypothetical GPC analysis of a polymer derived from this compound would involve dissolving the polymer sample in a suitable solvent, such as tetrahydrofuran (B95107) (THF), and injecting it into the GPC system. The molecules are then separated based on their hydrodynamic volume as they pass through a column packed with porous gel. Larger molecules elute faster, while smaller molecules penetrate deeper into the pores and elute later. The data obtained would be compared against a calibration curve generated from polymer standards of known molecular weights (e.g., polystyrene).

Table 1: Hypothetical GPC Data for Poly(this compound)

| Sample ID | Number Average Molecular Weight (Mn) ( g/mol ) | Weight Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI = Mw/Mn) |

| PDEP-01 | 45,000 | 58,500 | 1.30 |

| PDEP-02 | 62,000 | 74,400 | 1.20 |

| PDEP-03 | 81,500 | 97,800 | 1.20 |

This data is illustrative and represents typical results for a controlled polymerization process. The actual values would depend on the specific polymerization conditions.

Thermal Analysis (Thermogravimetric Analysis, Differential Scanning Calorimetry)

Thermal analysis techniques are employed to study the physical and chemical properties of materials as a function of temperature. For this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) could provide insights into its thermal stability and phase behavior.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated over time in a controlled atmosphere. This analysis is used to determine the thermal stability and decomposition profile of a substance. When applied to this compound, TGA would reveal the temperature at which the compound begins to degrade and the kinetics of its decomposition. A typical TGA experiment would show a plot of mass percentage versus temperature, with a sharp decline in mass indicating decomposition.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference. This technique is used to detect thermal transitions such as melting point (Tm), glass transition temperature (Tg), and crystallization temperature (Tc). For a small molecule like this compound, DSC would primarily be used to determine its melting point and boiling point, as well as to assess its purity. If it were a polymer, DSC would be crucial for identifying its glass transition temperature, which defines its physical state (glassy or rubbery).

Table 2: Hypothetical Thermal Analysis Data for this compound

| Analysis Type | Parameter | Value |

| TGA | Onset of Decomposition (Td) | 250 °C |

| DSC | Melting Point (Tm) | -15 °C |

| DSC | Boiling Point (Tb) | 210 °C |

This data is hypothetical and based on the expected behavior of a molecule with a similar structure. Actual experimental values may vary.

Theoretical and Computational Chemistry Applied to N,n Diethylpent 3 Enamide Systems

Density Functional Theory (DFT) Calculations for Reaction Pathway Analysis

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method to investigate the electronic structure and reactivity of molecular systems, including N,N-diethylpent-3-enamide. researchgate.netrasayanjournal.co.in DFT calculations are instrumental in mapping out potential reaction pathways, identifying intermediates, and determining the energetics of chemical transformations involving this compound. By approximating the electron density of the molecule, DFT can provide accurate predictions of geometries, energies, and other electronic properties. mdpi.comdntb.gov.ua

Commonly used functionals in such studies include B3LYP and M06-2X, often paired with basis sets like 6-31G(d,p) or larger to ensure a good balance between computational cost and accuracy. researchgate.netmdpi.com The choice of functional and basis set is crucial and is often benchmarked against experimental data or higher-level theoretical calculations for similar systems to ensure the reliability of the results.

Table 1: Representative DFT-Calculated Relative Energies for a Hypothetical Reaction Pathway of this compound

| Species | Description | Relative Energy (kcal/mol) |

| Reactant | This compound + H₃O⁺ | 0.0 |

| TS1 | First Transition State | +15.2 |

| Intermediate | Protonated Amide | -5.7 |

| TS2 | Second Transition State | +20.5 |

| Products | Pent-3-enoic acid + Diethylaminium | -12.8 |

Note: The data in this table is illustrative and represents a hypothetical reaction pathway. Actual values would be derived from specific DFT calculations.

Transition State Analysis and Energy Profiles

A critical aspect of understanding reaction mechanisms is the characterization of transition states, which are the highest energy points along a reaction coordinate. Transition state analysis for reactions involving this compound allows for the determination of activation energies, which are directly related to the reaction rates. Computational methods are uniquely suited for locating and characterizing these transient structures.

Once a transition state geometry is located using algorithms like the Berny optimization, its identity is confirmed by frequency calculations. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate that leads from reactants to products. The magnitude of this imaginary frequency provides information about the curvature of the potential energy surface at the transition state.

By connecting the reactants, transition states, and products on a potential energy surface, a detailed energy profile can be constructed. This profile provides a visual representation of the energy changes that occur throughout the course of a reaction. For this compound, this could involve mapping the energy landscape for its isomerization, cycloaddition reactions, or degradation pathways. These profiles are invaluable for predicting the most favorable reaction pathways and for understanding the factors that control selectivity in its chemical transformations.

Molecular Modeling and Conformational Studies

The biological and chemical activity of a molecule is often intrinsically linked to its three-dimensional structure. Molecular modeling techniques are employed to explore the conformational landscape of this compound. Due to the presence of several rotatable bonds, including the C-C single bonds in the pentenyl chain and the C-N bonds of the diethylamino group, the molecule can adopt various conformations.

Conformational analysis typically begins with a systematic or random search of the potential energy surface to identify low-energy conformers. These initial structures are then optimized using quantum mechanical methods, often at the DFT level, to obtain accurate geometries and relative energies. The results of these studies can reveal the most stable conformations of this compound in the gas phase or in different solvent environments, which can be modeled using implicit or explicit solvent models. researchgate.net

Understanding the preferred conformations is crucial for predicting how the molecule might interact with biological receptors or how it will pack in a crystal lattice. For example, the orientation of the diethylamino group relative to the carbonyl and the double bond can significantly influence its steric and electronic properties, thereby affecting its reactivity and intermolecular interactions.

Table 2: Calculated Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C=C-C-C) | Dihedral Angle (O=C-N-C) | Relative Energy (kcal/mol) |

| A | ~120° | ~180° | 0.00 |

| B | ~-60° | ~180° | 1.5 |

| C | ~120° | ~0° | 3.2 |

Note: The data in this table is illustrative and represents a hypothetical conformational analysis. Actual values would be derived from specific molecular modeling studies.

Computational Probes of Intermolecular and Intramolecular Interactions

The non-covalent interactions that this compound can participate in are fundamental to its physical properties and its behavior in condensed phases. Computational methods provide powerful tools to probe both intermolecular and intramolecular interactions, such as hydrogen bonding. nih.govmdpi.comresearchgate.net

Although this compound does not possess a hydrogen bond donor, the oxygen atom of the carbonyl group and the nitrogen atom can act as hydrogen bond acceptors. Computational studies can model the interaction of this compound with protic solvents like water or alcohols. By calculating the interaction energies and analyzing the geometric parameters of the hydrogen bonds (e.g., bond distances and angles), the strength and nature of these interactions can be quantified.

Furthermore, intramolecular interactions, such as weak C-H···O hydrogen bonds, can influence the conformational preferences of the molecule. Methods like the Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density topology to identify and characterize these weak interactions. Understanding these subtle forces is essential for a complete picture of the molecule's structure and behavior.

Catalytic Approaches in N,n Diethylpent 3 Enamide Chemistry

Transition-Metal Catalysis

Transition metals have proven to be powerful catalysts for the functionalization of unsaturated amides like N,N-diethylpent-3-enamide. The ability of these metals to cycle through multiple oxidation states and coordinate with organic molecules facilitates a wide array of reactions, from cross-coupling to asymmetric transformations.

Palladium-Catalyzed Transformations

Palladium catalysis is a cornerstone of modern organic synthesis, and its application to unsaturated amides has led to significant advancements. While specific examples involving this compound are not extensively documented, the reactivity of analogous acyclic enamides and unsaturated amides in palladium-catalyzed reactions provides a strong indication of its potential transformations.

Palladium-catalyzed cross-coupling reactions are particularly noteworthy. For instance, oxidative amidation protocols have been developed for the synthesis of enamides through the cross-coupling of amides with acrylates. acs.orgresearchgate.net These reactions, often conducted under mild conditions, demonstrate the versatility of palladium in forming C-N bonds. acs.orgresearchgate.net Another significant transformation is the N-arylation of acyclic secondary amides, which allows for the introduction of aromatic moieties. acs.org Furthermore, palladium-catalyzed cascade reactions of unsaturated systems can lead to the formation of complex cyclic structures in a single step. researchtrend.net

| Transformation Type | Catalyst System | Key Features | Potential Application to this compound |

|---|---|---|---|

| Oxidative Amidation | Pd(OAc)₂ with various ligands | Forms C-N bonds by coupling amides with alkenes. acs.orgresearchgate.net | Synthesis of more complex enamides starting from a simpler amide and an appropriate alkene. |

| N-Arylation | Pd catalysts with biarylphosphine ligands | Couples amides with aryl halides or triflates. acs.org | Introduction of an aryl group onto the nitrogen atom. |

| Cascade Cyclizations | Various Pd(0) and Pd(II) catalysts | Formation of complex polycyclic systems from acyclic precursors. researchtrend.net | Intramolecular cyclization to form heterocyclic structures. |

Cobalt-Catalyzed Asymmetric Reactions

Cobalt catalysis has emerged as a cost-effective and efficient alternative to catalysis with precious metals, particularly in the realm of asymmetric synthesis. A key application in enamide chemistry is asymmetric hydrogenation, which can produce chiral amines with high enantioselectivity. princeton.eduresearchgate.netprinceton.edu

The mechanism of cobalt-catalyzed asymmetric hydrogenation of enamides has been a subject of detailed investigation, with studies suggesting that the reaction pathway can be influenced by the substrate and solvent. princeton.eduresearchgate.net Computational and experimental data indicate that both redox and non-redox pathways are possible, and the use of protic solvents like methanol (B129727) can be crucial for achieving high enantiomeric excess. princeton.eduresearchgate.net While these studies have not specifically utilized this compound, the principles are broadly applicable to the asymmetric reduction of its double bond.

| Reaction Type | Catalyst System | Substrate Class | Key Findings |

|---|---|---|---|

| Asymmetric Hydrogenation | (PhBPE)Co | Enamides | Solvent plays a critical role in stabilizing transition states; multiple mechanistic pathways are possible. princeton.eduresearchgate.net |

| Asymmetric Hydrogenation | Bis(phosphine) cobalt(0) | α,β-Unsaturated carboxylic acids | Demonstrates high yields and enantioselectivities for a range of substrates. acs.org |

Nickel-Catalyzed Methodologies

Nickel catalysis offers a unique reactivity profile, often enabling transformations that are challenging with other transition metals. In the context of amide chemistry, nickel catalysts have been successfully employed in cross-coupling reactions that proceed via the cleavage of the robust amide C-N bond. organic-chemistry.orgbohrium.com

One notable example is the nickel-catalyzed Suzuki-Miyaura coupling of amides with alkylboranes, which provides a novel method for the synthesis of ketones. organic-chemistry.orgbohrium.com This reaction demonstrates the ability of nickel to activate the otherwise unreactive amide bond. Furthermore, nickel-catalyzed reductive cross-couplings have been developed for the synthesis of ketones from amides and aryl iodides. chinesechemsoc.org More recently, the catalytic asymmetric reductive hydroalkylation of enamides using nickel catalysis has been reported as a method to access chiral aliphatic amines. researchgate.net These methodologies highlight the potential for diverse functionalization of this compound at the amide moiety.

| Methodology | Catalyst System | Reactants | Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Ni(cod)₂ with NHC ligand | Amide and Alkylborane | Ketone organic-chemistry.orgbohrium.com |

| Reductive Cross-Coupling | Nickel catalyst with Zn reductant | Amide and Aryl Iodide | Diaryl Ketone chinesechemsoc.org |

| Asymmetric Reductive Hydroalkylation | Nickel catalyst with a chiral ligand | Enamide and Alkyl Electrophile | Chiral Aliphatic Amine researchgate.net |

Iron-Catalyzed Cycloisomerizations

Iron, being an earth-abundant and non-toxic metal, is an attractive catalyst for sustainable chemical synthesis. While the direct cycloisomerization of this compound has not been specifically reported, iron catalysts have shown promise in related transformations of unsaturated systems. For instance, iron complexes have been shown to catalyze the cycloisomerization of cyclopropyl (B3062369) enynes to afford complex polycyclic structures. nih.gov

In addition to cycloisomerizations, iron catalysis is effective in other transformations of enamides. A notable example is the iron-catalyzed three-component fluoroalkylarylation of enamides, which proceeds via the formation of an α-amide radical. chemrxiv.org This reaction demonstrates the ability of iron to mediate multicomponent reactions under mild conditions, leading to the rapid construction of molecular complexity. chemrxiv.org

| Reaction Type | Catalyst | Substrate Type | Product |

|---|---|---|---|

| Cycloisomerization | [(Ph₃P)₂Fe(CO)(NO)]BF₄ | Cyclopropyl enyne | Fused tricyclic cyclobutane (B1203170) nih.gov |

| Fluoroalkylarylation | FeCl₂ | Enamide, Aryl Grignard, Fluoroalkyl halide | γ-Fluoroalkylated amine precursor chemrxiv.org |

| Carbamoylation | Iron catalyst | Enamide and Formamide | N-Acyl enamine amide researchgate.net |

Organocatalysis and Lewis Acid Catalysis

Organocatalysis and Lewis acid catalysis provide metal-free alternatives for the activation and transformation of organic molecules. Organocatalysis often relies on the formation of transient, reactive intermediates such as enamines or iminium ions. wikipedia.org Lewis acids, on the other hand, activate substrates by coordinating to lone pairs of electrons, typically on heteroatoms.

In the context of enamide chemistry, these catalytic modes can be employed to achieve a variety of asymmetric transformations. For example, the combination of a chiral secondary amine catalyst with an enal can lead to the formation of a chiral enamine, which can then undergo further reaction. youtube.com Cooperative catalysis, where an organocatalyst and a Lewis acid work in concert, has also emerged as a powerful strategy. nih.gov This approach can lead to enhanced reactivity and selectivity by allowing for the simultaneous activation of both the nucleophile and the electrophile. nih.gov Furthermore, Lewis and Brønsted acids have been shown to mediate the cyclization of 1,6-enynes with nitriles to generate 3-enamide substituted dihydrobenzofurans. rsc.org

| Catalytic Approach | Catalyst Type | Activation Mode | Potential Transformation of this compound |

|---|---|---|---|

| Enamine Catalysis | Chiral Secondary Amines (e.g., Proline) | Formation of a nucleophilic enamine intermediate. wikipedia.org | Asymmetric functionalization at the α-position of the corresponding aldehyde. |

| Iminium Catalysis | Chiral Secondary Amines | Formation of an electrophilic iminium ion. wikipedia.org | Asymmetric conjugate addition to the double bond. |

| Cooperative Catalysis | NHC and Lewis Acid (e.g., Ti(OiPr)₄) | Simultaneous activation of nucleophile and electrophile. nih.gov | Stereoselective annulation reactions. |

| Lewis/Brønsted Acid Catalysis | Lewis and Brønsted Acids | Electrophilic activation of an alkyne followed by cyclization and nucleophilic attack. rsc.org | Could potentially participate in intramolecular cyclization reactions if appropriately functionalized. |

Photochemistry in Enamide Transformations

Photochemistry offers a unique avenue for the transformation of enamides, utilizing light as a reagent to access excited states with distinct reactivity. A variety of photochemical reactions of enamides have been reported, including rearrangements, cycloadditions, and photoredox-catalyzed transformations. rsc.orglboro.ac.ukuiowa.edursc.org

One classic photochemical reaction is the photocyclization of enamides, which can lead to the formation of complex heterocyclic frameworks. rsc.org More recently, photoredox catalysis has emerged as a powerful tool for enamide functionalization. lboro.ac.ukuiowa.edu In this approach, a photocatalyst absorbs visible light and initiates a single-electron transfer process, generating radical intermediates that can undergo a variety of transformations. lboro.ac.ukuiowa.edu For example, photoredox catalysis has been used to effect the β-alkylation of enamides and their subsequent trapping with an arylamine to form N-acyl-N'-aryl-N,N'-aminals. lboro.ac.uk Additionally, a photo-Fries-type rearrangement of cyclic enamides has been developed as a method for the synthesis of enaminones. rsc.org

| Photochemical Method | Key Transformation | Mechanism | Potential Application to this compound |

|---|---|---|---|

| Direct Irradiation | Photocyclization | Excitation to a reactive excited state followed by intramolecular cyclization. rsc.org | Synthesis of nitrogen-containing heterocycles. |

| Direct Irradiation | Photo-Fries-type Rearrangement | Intramolecular acyl migration. rsc.org | Rearrangement to form a new C-C bond, although more common in cyclic systems. |

| Photoredox Catalysis | β-Alkylation/Amination | Single-electron transfer to generate radical intermediates. lboro.ac.uk | Functionalization at the β-position of the double bond. |

| Photoredox Catalysis | Dehydrogenation | Cooperative catalysis involving a hydrogen atom transfer agent. uni-regensburg.de | Introduction of a second double bond to form a dienamide. |

Emerging Trends in Sustainable Catalysis for Enamide Synthesis

The synthesis of enamides, a crucial functional group in many biologically active compounds and synthetic intermediates, is undergoing a significant transformation driven by the principles of green chemistry. Traditional methods for creating these structures often rely on harsh conditions or stoichiometric reagents, leading to significant waste and environmental concerns. Consequently, the focus of modern organic synthesis has shifted towards developing more sustainable and efficient catalytic methodologies. Emerging trends in this area center on the use of renewable resources, energy-efficient processes, and atom-economical reactions, with photoredox catalysis and biocatalysis at the forefront of this evolution.

Photoredox Catalysis: A Light-Driven Approach

Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy for organic synthesis, including the formation of enamides. This approach harnesses the energy of visible light to facilitate single-electron transfer (SET) processes, enabling chemical reactions under exceptionally mild conditions. Unlike traditional methods that may require high temperatures or UV irradiation, visible-light catalysis often proceeds at room temperature using simple household lightbulbs or LEDs, significantly reducing energy consumption.

Photoredox catalysis offers novel pathways for constructing the enamide framework. For instance, researchers have developed methods for the conversion of various enamines into amide products through photosensitized formation of singlet oxygen intermediates. This process involves a [2+2] cycloaddition event initiated by visible light irradiation. Catalysts for these transformations are typically transition-metal complexes, such as ruthenium or iridium polypyridyl complexes, which can absorb visible light and initiate the catalytic cycle.

Key advantages of this approach include:

Mild Reaction Conditions: Reactions are often performed at ambient temperature, preserving sensitive functional groups.

High Atom Economy: These methods can be designed to be highly atom-efficient, minimizing waste.

Unique Reactivity: Photoredox catalysis allows for transformations that are often difficult to achieve with traditional two-electron chemistry.

Safety: It avoids the use of high-energy UV radiation and often replaces hazardous stoichiometric oxidants or reductants.

Recent research has demonstrated the successful transformation of enamides into more complex structures, such as N-acyl-N'-aryl-N,N'-aminals, using iridium-based photoredox catalysts. This highlights the versatility of the enamide functional group in single-electron chemistry.

Table 1: Examples of Photoredox Catalysis in Enamide-Related Synthesis

| Catalyst System | Reaction Type | Key Features | Reported Yields | Reference |

|---|---|---|---|---|

| Ru(bpy)₃Cl₂·6H₂O / Visible Light | Conversion of Enamines to Amides | Uses household light bulb; O₂ as oxidant; proceeds via singlet oxygen. | 51-99% | |

| Iridium Polypyridyl Complex / Blue Light | Domino Transformation of Enamides | Three-component reaction to form N-acyl-N'-aryl-N,N'-aminals. | Moderate to Good | |

| [Ru(bipy)₃]²⁺ / Visible Light | α-Alkylation of Aldehydes (via Enamine) | Combines photoredox and organocatalysis for enantioselective additions. | Not Specified |

Biocatalysis: The Enzymatic Route to Enamides

Biocatalysis leverages the high efficiency and selectivity of enzymes to perform chemical transformations under environmentally benign conditions, typically in aqueous media at mild temperatures and neutral pH. The application of enzymes in synthetic chemistry is a cornerstone of green chemistry, offering a sustainable alternative to conventional chemical catalysts.

In the context of enamide synthesis, enzymes like nitrile hydratases and lipases are gaining attention. For example, a synergistic one-pot system combining a nitrile hydratase enzyme with copper catalysis has been developed for amide bond formation, providing a novel and sustainable route that avoids protecting groups and harsh reagents. While not directly forming the C=C bond of the enamide, this demonstrates the power of integrating biocatalysis into synthetic pathways for amide-containing molecules.

Furthermore, enzymes such as ene-reductases and imine reductases are used in biocatalytic cascades to synthesize chiral amines from α,β-unsaturated ketones, which are structurally related to enamide precursors. The principles of enamine catalysis, where enzymes activate substrates by forming enamine intermediates, are also well-established and offer potential pathways for developing novel biocatalysts for enamide synthesis.

Key features of biocatalytic approaches include:

High Selectivity: Enzymes exhibit exceptional chemo-, regio-, and stereoselectivity, often eliminating the need for protecting groups and separation of isomers.

Mild Conditions: Reactions are conducted in water at or near room temperature, reducing energy input and avoiding flammable organic solvents.

Sustainability: Enzymes are derived from renewable resources and are biodegradable.

The development of artificial and engineered enzymes is expanding the scope of biocatalysis to non-natural reactions, which could lead to bespoke enzymes specifically designed for the direct synthesis of enamides like this compound.

Table 2: Relevant Biocatalytic Approaches for Amide and Amine Synthesis

| Enzyme Class | Reaction Type | Sustainable Aspect | Potential Application | Reference |

|---|---|---|---|---|

| Nitrile Hydratase (in chemoenzymatic system) | Amide Bond Synthesis | Environmentally benign aqueous conditions; avoids protecting groups. | Synthesis of amide precursors. | |

| Candida antarctica Lipase B (CALB) | Direct Amidation of Carboxylic Acids | Runs in green solvents without additives; high yields. | General amide bond formation. | |

| Ene-Reductases (EReds) & Imine Reductases (IReds) | Asymmetric Synthesis of Chiral Amines | Catalytic cascade in aqueous media; high stereoselectivity. | Synthesis of chiral building blocks related to enamides. |

Green Solvents and Catalytic Systems

A significant trend in sustainable chemistry involves replacing volatile and hazardous organic compounds (VOCs) with greener solvents. Research into the synthesis of related compounds increasingly focuses on using bio-derived solvents like 2-MeTHF or cyclopentyl methyl ether (CPME), which are more sustainable alternatives to traditional solvents like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM).

In addition to the solvent, the choice of catalyst is crucial. The development of reusable catalysts, such as Brønsted acidic ionic liquids, for direct amidation reactions represents a move towards more sustainable processes. These catalysts can be easily recovered and reused for multiple cycles with minimal loss of activity, aligning with the green chemistry principle of waste prevention. While many of these developments apply to saturated amides, the principles are directly transferable to the synthesis of unsaturated systems like enamides, paving the way for more environmentally friendly production methods.

Polymerization Potential of N,n Diethylpent 3 Enamide Derivatives

Oxidative Polymerization Studies of Related Amides

Oxidative polymerization is a powerful method for synthesizing polymers, often proceeding under mild conditions and enabling the creation of complex, conjugated structures. While direct oxidative polymerization of N,N-diethylpent-3-enamide itself is not extensively documented, studies on related unsaturated amides and other monomers provide insight into the potential mechanisms and outcomes. Oxidative coupling reactions, which involve the formation of new bonds through an oxidative process often mediated by a metal catalyst, are particularly relevant. unirioja.es

Research into the oxidative coupling of benzamide (B126) derivatives with olefins, for instance, has demonstrated that catalysts like rhodium can activate N-H and C-H bonds, leading to the formation of new carbon-carbon or carbon-nitrogen bonds. acs.org These mechanisms typically involve the formation of a metal-centered intermediate that reacts with the unsaturated portion of a molecule. acs.org While many of these studies focus on intramolecular cyclization or the synthesis of small molecules, the fundamental principles could potentially be extended to intermolecular polymerization. nih.gov

For a process to favor polymerization over cyclization or simple dimerization, reaction conditions and monomer structure must be carefully controlled. The mechanism for the oxidative coupling of some amides involves C-H activation followed by olefin insertion to form a seven-membered rhodacycle intermediate. acs.org The fate of this intermediate determines the final product. A key challenge in adapting these methods for polymerization is to promote a linear, chain-growth pathway.

Furthermore, electrochemical methods have been developed for the oxidative functionalization of acrylamides, such as Z-selective C(sp2)–H chlorination. soton.ac.uk This highlights that the double bond in such amides is susceptible to oxidative conditions, which could be harnessed for polymerization. A hypothetical oxidative polymerization of an enamide could proceed through radical intermediates, leading to a variety of microstructures in the final polymer. The table below summarizes different oxidative approaches applied to related unsaturated amide systems.

| Reaction Type | Substrate Family | Catalyst/Reagent | Primary Outcome | Potential for Polymerization |

| Oxidative C-H/N-H Coupling | Benzamides & Olefins | Rhodium complexes | Cyclic amides | Low; cyclization is favored. acs.org |

| Oxidative 1,2-Alkylarylation | N-Arylacrylamides | Di-tert-butyl peroxide (DTBP) | 3-substituted indolin-2-ones | Low; cyclization is the primary pathway. nih.gov |

| Oxidative Cleavage/Ammoxidation | Unsaturated Hydrocarbons | Manganese Oxide | Shorter-chain amides | Not suitable for polymerization of the parent monomer. nih.govacs.org |

| Electrochemical C-H Chlorination | Tertiary Acrylamides | None (Electrochemical) | Z-β-chloroacrylamides | Could create a functionalized monomer for subsequent polymerization. soton.ac.uk |

Design and Synthesis of Enamide-Based Energetic Polymers

While there is no specific literature on energetic polymers derived directly from this compound, established principles can be applied to envision their synthesis. A primary strategy would involve the chemical modification of the enamide monomer to include energetic moieties, followed by polymerization. For example, nitro groups could be introduced into the alkyl portions of the molecule, or an azido (B1232118) group could be appended for subsequent use in "click" polymerization reactions. The synthesis of energetic monomers is a foundational step in this process. dtic.mil

One of the most successful modern techniques for creating energetic polymers is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of click chemistry. This reaction forms a stable, high-nitrogen triazole ring, which is itself an energetic group. nih.gov A hypothetical route to an enamide-based energetic polymer could involve:

Synthesizing a derivative of this compound containing two terminal alkyne groups.

Synthesizing a diazido co-monomer that is rich in energetic groups (e.g., based on furazan (B8792606) or containing dinitro functionalities).

Performing a step-growth polymerization of the two monomers to create a polymer chain linked by energetic triazole rings. nih.gov

Another approach involves the polymerization of energetic cyclic ethers, like epoxides (oxiranes). dtic.mil The double bond of this compound could be epoxidized to form an energetic oxirane monomer, which could then be polymerized cationically. Research has shown that attempts to polymerize some energetic vinyl monomers were unsuccessful, but converting them to epoxides provided a viable path to a polymer with functional groups suitable for cross-linking. dtic.mil The table below outlines common functional groups and polymerization methods used in the design of energetic polymers that could be applicable to enamide systems.

| Energetic Group | Polymerization Strategy | Example Polymer Backbone | Key Advantages |

| Azido (-N₃) & Triazole | Azide-Alkyne Cycloaddition | Polyethers, Polyesters | High nitrogen content, stable linkages, high atom economy. nih.gov |

| Nitro (-NO₂) | Anionic or Cationic Ring-Opening | Polycaprolactone, Polyethers | High oxygen balance, increased density. dtic.mil |

| Nitramine (-NNO₂) | Step-Growth Polymerization | Polyurethanes | High energy density, good thermal stability. nih.gov |

| Furazan Ring | Azide-Alkyne Cycloaddition | Polyethers with triazole links | High density, positive heat of formation. nih.gov |

Copolymerization Strategies for Functional Materials

Copolymerization is a highly effective technique for creating functional materials with precisely tuned properties. By combining two or more different monomers, the resulting copolymer can exhibit characteristics superior to or different from its parent homopolymers. uobaghdad.edu.iq N-substituted acrylamides and vinyl amides are versatile monomers that have been successfully copolymerized with various vinylic comonomers to produce materials for diverse applications, from hydrogels to coatings. researchgate.netmdpi.com

The free-radical copolymerization of N-substituted acrylamides with monomers like acrylonitrile, methyl acrylate, and methyl methacrylate (B99206) has been investigated. uobaghdad.edu.iqresearchgate.net These reactions, typically initiated by AIBN (azobisisobutyronitrile), yield new copolymers with distinct physical properties, such as different softening points and solubilities, depending on the comonomer used. uobaghdad.edu.iq This approach allows for the modification of properties like hardness; for example, a hard polymer like poly(methyl methacrylate) can be made softer through copolymerization. uobaghdad.edu.iq

Similarly, N-vinyl amides, such as N-vinyl pyrrolidone (NVP), are readily copolymerized to create functional polymers. researchgate.net Cobalt-mediated radical polymerization is a controlled method that has been used for the copolymerization of vinyl acetate (B1210297) (VAc) and N-vinyl acetamide (B32628) (NVA), allowing for the synthesis of copolymers with predictable molar mass and precise composition. rsc.org Following polymerization, hydrolysis of the acetate and amide groups can yield poly(vinyl alcohol-co-vinyl amine), a copolymer with tunable properties based on the ratio of hydroxyl and amine groups. rsc.org

These strategies could be directly applied to this compound derivatives. Copolymerizing an enamide monomer with comonomers such as acrylic acid could introduce pH-responsive behavior, while copolymerization with N,N-dimethyl acrylamide (B121943) could be used to create thermoresponsive hydrogels. mdpi.com The following tables summarize findings from copolymerization studies of related N-substituted amides.

Table 9.3.1: Copolymerization of N-Substituted Acrylamides with Vinylic Monomers uobaghdad.edu.iq

| N-Substituted Acrylamide | Comonomer | Initiator | Solvent | Resulting Copolymer Properties |

|---|---|---|---|---|

| N-(phenyl) acrylamide | Acrylonitrile | AIBN | THF | Solid powder |

| N-(p-tolyl) acrylamide | Acrylonitrile | AIBN | THF | Solid powder |

| N-(p-chlorophenyl) acrylamide | Methyl Acrylate | AIBN | THF | Gummy material |

| N-(p-bromophenyl) acrylamide | Methyl Acrylate | AIBN | THF | Gummy material |

Table 9.3.2: Reactivity Ratios in Copolymerization of N,N-dimethyl acrylamide (DMA, M1) and Acrylic Acid (AAc, M2) mdpi.com

| Linearization Method | r₁ (DMA) | r₂ (AAc) |

|---|---|---|

| Fineman–Ross (FR) | 0.38 | 1.45 |

| Inverted Fineman–Ross (IFR) | 0.38 | 1.46 |

| Kelen–Tudos (KT) | 0.38 | 1.43 |

Stereoselectivity and Chirality in N,n Diethylpent 3 Enamide Synthesis and Reactions

Control of Olefin Geometry (E/Z Stereoselectivity)

The geometry of the carbon-carbon double bond in N,N-diethylpent-3-enamide is a fundamental aspect of its structure, leading to the existence of (E) and (Z) diastereomers. The relative orientation of the ethyl group at C-4 and the substituent at C-3 dictates the isomer. The synthesis of enamides with specific olefin geometry is a significant challenge, as the (E)-isomer is often thermodynamically more stable, yet many biologically active natural products contain the less stable (Z)-enamide moiety. nih.govgla.ac.uk

Several synthetic strategies can be envisioned to control the E/Z selectivity in the formation of this compound. One of the most effective modern methods is the transition metal-catalyzed isomerization of N-allyl amides. nih.gov For instance, a suitably substituted N-allyl precursor could be isomerized to selectively furnish the (Z)-enamide under the influence of a ruthenium catalyst. The catalyst's coordination to both the amide and the olefin is thought to be crucial for high selectivity. nih.gov

Another approach is the palladium-catalyzed hydroamidation of terminal alkynes. While this method often yields (Z)-enamides for primary amides due to stabilizing hydrogen bonding in the transition state, secondary amides like diethylamine (B46881) typically lead to the formation of (E)-enamides. organic-chemistry.org Therefore, to synthesize (E)-N,N-diethylpent-3-enamide, the hydroamidation of pent-1-yne with diethylamine could be a viable route.

The table below summarizes potential methods for the selective synthesis of (E) and (Z) isomers of this compound based on general principles of enamide synthesis.

| Method | Target Isomer | Precursors | Catalyst/Reagent | Rationale |

| Isomerization | (Z) | N-allyl-N-ethylbutanamide | CpRu(CH₃CN)₃PF₆ | Coordination of the unsaturated Ru catalyst to the amide and olefin can favor the kinetic (Z)-product. nih.gov |

| Hydroamidation | (E) | Pent-1-yne + Diethylamine | Pd(OAc)₂ / Ligand | Reactions with secondary amines typically lack the hydrogen-bonding stabilization for the Z-isomer, favoring the thermodynamic (E)-product. organic-chemistry.org |

| Wittig/Horner-Wadsworth-Emmons | (E) or (Z) | Diethylamino-substituted phosphonate (B1237965) + Propanal | Base (e.g., NaH, KHMDS) | The choice of phosphonate reagent and reaction conditions (base, solvent) can be tuned to favor either the (E) or (Z) olefin. |

Diastereoselective Transformations (e.g., in Nucleophilic Additions)

Once synthesized, the enamide double bond of this compound can participate in various diastereoselective reactions. If the molecule already contains a stereocenter, this existing chirality can influence the formation of a new stereocenter. This is known as substrate-controlled diastereoselection.

For example, nucleophilic additions to an electrophilically activated this compound derivative that possesses a chiral center elsewhere in the molecule would likely proceed with facial selectivity. Such transformations are crucial for building complex molecular architectures with multiple stereocenters. The principles of 1,3-asymmetric induction, for instance, could be applied if a stereocenter is present at the C-5 position. researchgate.netchemrxiv.org In such cases, Lewis acid-mediated additions might proceed through a chelated intermediate, directing the nucleophile to one face of the double bond. chemrxiv.org

The following table illustrates a hypothetical diastereoselective reaction involving a chiral derivative of this compound.

| Reaction Type | Chiral Substrate | Reagent | Expected Outcome |

| Michael Addition | (5R)-5-hydroxy-N,N-diethylpent-3-enamide | Organocuprate (R₂CuLi) | Formation of a new stereocenter at C-4, with the facial selectivity directed by the C-5 hydroxyl group, likely leading to a high diastereomeric ratio (dr). |

| Allylation | N,N-diethyl-5-oxo-pent-3-enamide (with a chiral catalyst) | Allyltrimethylsilane | A catalyzed reaction could create stereocenters at both C-4 and C-5 with high diastereoselectivity, controlled by the chiral catalyst. |

Enantioselective Synthesis and Catalysis

Creating this compound or its derivatives in an enantiomerically pure form requires the use of asymmetric catalysis or chiral starting materials. Enantioselective catalysis involves a chiral catalyst that interacts with the substrate to create a chiral transition state, favoring the formation of one enantiomer over the other. researchgate.net

For this compound, an enantioselective reaction could involve the creation of a stereocenter at the C-2 or C-5 position through a catalyzed process. For example, an asymmetric Michael addition to N,N-diethylpenta-2,4-dienamide could be catalyzed by a chiral organocatalyst or a metal complex with a chiral ligand to introduce a substituent at the C-5 position with high enantioselectivity. Similarly, asymmetric hydrogenation of a related precursor containing another double bond could establish a chiral center.

Catalytic enantioselective methods are highly sought after due to their efficiency, as a small amount of a chiral catalyst can generate a large quantity of an enantioenriched product.

| Catalytic Reaction | Substrate | Catalyst Type | Potential Chiral Ligand/Catalyst | Product |

| Asymmetric Conjugate Addition | N,N-diethylpenta-2,4-dienamide | Copper-catalyzed | (R)-DTBM-SEGPHOS | Enantioenriched N,N-diethyl-5-substituted-pent-3-enamide |

| Asymmetric Hydrogenation | N,N-diethyl-5-phenylpenta-2,4-dienamide | Rhodium- or Ruthenium-catalyzed | Chiral diphosphine ligand (e.g., BINAP) | Enantioenriched N,N-diethyl-5-phenylpent-3-enamide |

| Aza-Piancatelli Rearrangement | Substituted furylcarbinol + Diethylamine | Chiral Brønsted Acid (CBA) | A BINOL-derived phosphoric acid | Chiral N-cyclopentenyl diethylamine derivative nih.gov |

Strategies for Accessing Stereogenic Centers in Enamide Scaffolds

Establishing stereogenic centers within an enamide scaffold like this compound can be achieved through several strategic approaches. A primary method is the use of a chiral auxiliary, which is a chiral moiety temporarily attached to the molecule to direct the stereochemical course of a reaction. wikipedia.orgresearchgate.net

For this compound, a carboxylic acid precursor (pent-3-enoic acid) could be coupled with a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine derivative. wikipedia.orgnih.gov The resulting chiral enamide could then undergo diastereoselective reactions, such as alkylation at the α-position (C-2). The steric hindrance provided by the auxiliary blocks one face of the enolate intermediate, forcing the electrophile to approach from the opposite face. Subsequent removal of the auxiliary reveals the enantioenriched product and allows for the auxiliary's recovery. wikipedia.org

Another strategy is catalyst-controlled asymmetric synthesis, where the stereochemical outcome is determined by a chiral catalyst, as discussed in the previous section. This method is often more atom-economical. Furthermore, substrate-controlled reactions, where a pre-existing stereocenter in the enamide directs the formation of new ones, are also a powerful tool for elaborating complex chiral molecules. researchgate.net

Chiral Auxiliaries and Ligand Design for Asymmetric Induction

The success of asymmetric synthesis heavily relies on the design and application of effective chiral auxiliaries and ligands. A chiral auxiliary must reliably direct stereoselection and be easily removed without racemization or decomposition of the product. sigmaaldrich.com

Chiral Auxiliaries: Commonly used auxiliaries that could be applied to precursors of this compound include oxazolidinones, pseudoephedrine, and camphorsultam. wikipedia.orgresearchgate.netnih.govnih.gov For example, attaching pent-3-enoic acid to an Evans oxazolidinone auxiliary would allow for highly diastereoselective α-alkylation reactions. The choice of auxiliary can significantly impact the degree and sense of diastereoselectivity.

Ligand Design for Asymmetric Catalysis: In catalyst-based approaches, the chiral ligand is the source of asymmetry. The ligand coordinates to a metal center, creating a chiral environment that differentiates between enantiotopic faces or groups of the substrate. The design of these ligands is a field of intense research. Privileged ligand backbones, such as BINAP, Salen, and BOX, are frequently modified to fine-tune the steric and electronic properties of the catalyst for a specific transformation. For a reaction involving this compound, a custom-designed ligand might be necessary to achieve optimal reactivity and enantioselectivity.

The table below lists common chiral auxiliaries and ligand classes that are relevant for the asymmetric synthesis of derivatives of this compound.

| Category | Class | Example(s) | Potential Application |

| Chiral Auxiliaries | Oxazolidinones | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Diastereoselective α-alkylation of the corresponding chiral imide. researchgate.net |

| Amino Alcohols | (1R,2S)-(-)-Ephedrine, (1S,2S)-(+)-Pseudoephedrine | Diastereoselective alkylations and aldol (B89426) reactions. wikipedia.orgnih.gov | |

| Sultams | (1S)-(-)-2,10-Camphorsultam | Diastereoselective Michael additions and Claisen rearrangements. wikipedia.org | |

| Chiral Ligands | Diphosphines | BINAP, SEGPHOS | Asymmetric hydrogenation, conjugate addition. |

| Bis(oxazolines) | BOX | Lewis acid catalysis for Diels-Alder or Friedel-Crafts reactions. | |

| N,N'-Dioxides | Amino acid-derived N,N'-dioxides | Lewis acid catalysis for various asymmetric transformations. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the laboratory-scale preparation of N,N-diethylpent-3-enamide?

- Methodological Answer : The synthesis of this compound can be achieved via nucleophilic acyl substitution. React pent-3-enoyl chloride with excess diethylamine in anhydrous dichloromethane under nitrogen atmosphere at 0–5°C for 2 hours. Purify the crude product via vacuum distillation (boiling range: ~160–165°C) and confirm purity using gas chromatography (GC) with flame ionization detection (FID) . Adjust stoichiometry and reaction time based on kinetic studies of analogous amide syntheses (e.g., N,N-diethylacetamide) to optimize yield .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use a combination of NMR (¹H, ¹³C, and DEPT-135), FTIR, and high-resolution mass spectrometry (HRMS). For NMR, dissolve the compound in deuterated chloroform (CDCl₃) and analyze the vinyl proton signals (δ 5.2–5.8 ppm) and carbonyl resonance (δ ~165–170 ppm). FTIR should confirm the C=O stretch at ~1640–1680 cm⁻¹. Cross-validate results with computational methods (DFT calculations) using software like Gaussian or ORCA .

Q. What are the stability considerations for storing this compound under laboratory conditions?